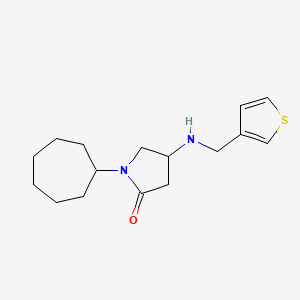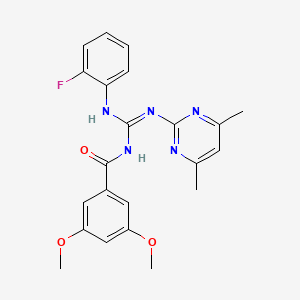
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core, a cycloheptyl group, and a thiophen-3-ylmethylamino substituent. This compound is part of the pyrrolidinone family, known for their diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Cycloheptyl Group: This step often involves the use of cycloheptyl halides in nucleophilic substitution reactions.
Attachment of the Thiophen-3-ylmethylamino Group: This can be done through reductive amination, where thiophen-3-ylmethylamine is reacted with the intermediate compound in the presence of a reducing agent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols or amines to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidinone ring or the thiophenyl group.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Major products depend on the specific reaction conditions and reagents used.
科学研究应用
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industrial Applications: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The cycloheptyl and thiophen-3-ylmethylamino groups enhance binding affinity and specificity .
相似化合物的比较
1-Cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler structure with similar biological activities but lower specificity.
Pyrrolidin-2,5-dione: Known for its use in anticonvulsant drugs, it has a different substitution pattern and biological profile.
Thiophen-3-ylmethylamine: While it shares the thiophenyl group, it lacks the pyrrolidinone core, resulting in different biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific binding properties and biological activities.
属性
IUPAC Name |
1-cycloheptyl-4-(thiophen-3-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-16-9-14(17-10-13-7-8-20-12-13)11-18(16)15-5-3-1-2-4-6-15/h7-8,12,14-15,17H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAZSHNQNDTNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Diethylamino)-3-[4-[(4-ethylpiperazin-1-yl)methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6018255.png)
![2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B6018261.png)
![6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6018267.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6018275.png)
![1-(4-bromophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6018280.png)
![4-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6018286.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate](/img/structure/B6018287.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(ethylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6018289.png)
![2-Morpholin-2-yl-1-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B6018300.png)
![2-ethyl-N-{4-[(quinoxalin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B6018308.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6018320.png)
![2-[(2E)-2-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B6018326.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-bromo-2-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B6018328.png)
